An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agrochemical research. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, data from analogous structures, and supplier-provided information to offer a robust technical resource for its potential application and study.
Core Compound Identity and Properties
3-Iodo-5-(trifluoromethyl)pyridin-2-ol, with the CAS Number 300851-88-1 , is a solid organic compound.[1] Its structure is characterized by a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxyl group. This combination of functionalities imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
One of the key features of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, it predominantly exists as 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one . This equilibrium is crucial for its reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol.
Table 1: Physicochemical Properties of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
| Property | Value | Source |
| CAS Number | 300851-88-1 | Angene Chemical SDS[1] |
| Molecular Formula | C₆H₃F₃INO | Sigma-Aldrich |
| Molecular Weight | 288.99 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted XlogP | 1.3 | PubChem[1] |
| Monoisotopic Mass | 288.92114 Da | PubChem[1] |
Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported in public literature or supplier documentation.
The Scientific Rationale: Why Trifluoromethylated Pyridines Matter
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern drug discovery.[2] This is due to the unique properties the -CF₃ group imparts:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.
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Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
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Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution in the pyridine ring, potentially leading to stronger interactions with biological targets.
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Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.
The pyridine scaffold itself is a common feature in many biologically active compounds. The combination of the pyridine core with a trifluoromethyl group makes compounds like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol highly sought-after building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[3]
Synthesis Strategies: A Prospective Approach
A likely precursor for this molecule is 2-hydroxy-5-(trifluoromethyl)pyridine. The synthesis could then proceed via electrophilic iodination.
Caption: Plausible synthetic workflow for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol.
Step-by-Step Conceptual Protocol:
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Starting Material: Begin with 2-hydroxy-5-(trifluoromethyl)pyridine.
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Reaction Setup: Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a reaction vessel.
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Addition of Iodinating Agent: To the solution, add an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common choice for its mild reaction conditions. Alternatively, molecular iodine (I₂) in the presence of a base could be used.
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Reaction Conditions: The reaction is typically stirred at room temperature, but gentle heating may be required to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, the mixture is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Potential Applications in Research and Development
Given its structure, 3-Iodo-5-(trifluoromethyl)pyridin-2-ol is a prime candidate for use as a scaffold in the synthesis of more complex molecules, particularly through cross-coupling reactions. The presence of the iodine atom at the 3-position allows for a variety of transformations:
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Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
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Heck Coupling: Reaction with alkenes.
These reactions would allow for the introduction of diverse substituents at the 3-position of the pyridine ring, enabling the creation of libraries of compounds for screening in drug discovery programs. The trifluoromethyl group would likely be retained to confer its beneficial properties to the final products.
Expected Spectroscopic Signature
While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton of the pyridone tautomer. - Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, with coupling constants typical for meta-positioned protons. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) of the pyridone tautomer. - Signals for the other five carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. |
| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | - A broad absorption band for the N-H stretch of the pyridone. - A strong absorption band for the C=O stretch of the pyridone. - Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. |
| Mass Spectrometry (Predicted) | - [M+H]⁺: m/z 289.92842 - [M+Na]⁺: m/z 311.91036 - [M-H]⁻: m/z 287.91386 |
These are predicted values and require experimental verification.
Safety and Handling
As with any laboratory chemical, 3-Iodo-5-(trifluoromethyl)pyridin-2-ol should be handled with appropriate care.
Table 3: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictogram | GHS06 (Skull and Crossbones) | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
| Hazard Statements | H301: Toxic if swallowed. | Sigma-Aldrich |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Sigma-Aldrich |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | Angene Chemical SDS[1] |
| Storage | Keep in a dry area. Recommended storage temperature: 2-8°C. | Angene Chemical SDS[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | Angene Chemical SDS[1] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3-Iodo-5-(trifluoromethyl)pyridin-2-ol is a valuable, albeit under-documented, chemical building block. Its trifluoromethyl and iodo functionalities make it a versatile substrate for a range of chemical transformations, particularly in the construction of novel compounds for pharmaceutical and agrochemical research. While a lack of extensive public data necessitates initial characterization by the end-user, the foundational principles of its chemistry suggest significant potential for its application in the development of new molecular entities.
References
- Angene Chemical. (2024). Safety Data Sheet: 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one.
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PubChem. 3-iodo-5-(trifluoromethyl)pyridin-2-ol. [Link]
- Google Patents. Substituted(trifluoromethyl)pyridines.
-
PubChem. 2-Iodo-5-(trifluoromethyl)pyridine. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ACS Publications. Organic Letters. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents.
-
European Patent Office. Preparation of (trifluoromethyl)pyridines. [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
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PubMed. Preparation of trifluoromethylpyridine libraries. [Link]
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MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
Sources
- 1. PubChemLite - 3-iodo-5-(trifluoromethyl)pyridin-2-ol (C6H3F3INO) [pubchemlite.lcsb.uni.lu]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
